alpha-d-Glucopyranuronic acid methyl ester 2,3,4-tribenzoate 1-methanesulfonate
Description
Itraconazole: is a triazole antifungal agent used to treat various fungal infections, such as blastomycosis and onychomycosis.
Hydroxy Itraconazole (OH-ITZ): is an active metabolite of itraconazole.
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-methylsulfonyloxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O12S/c1-36-28(33)23-21(37-25(30)18-12-6-3-7-13-18)22(38-26(31)19-14-8-4-9-15-19)24(29(40-23)41-42(2,34)35)39-27(32)20-16-10-5-11-17-20/h3-17,21-24,29H,1-2H3/t21-,22-,23-,24+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVGRCQMYCSHFD-LDJGUTQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OS(=O)(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OS(=O)(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Protection
The initial step involves selecting a glucuronic acid derivative with appropriate protecting groups. Commonly, peracetylated or perbenzoylated glucopyranose derivatives are employed to facilitate regioselective modifications. For example, peracetylated glucal or levoglucosan derivatives serve as versatile starting points due to their ease of selective deprotection and functionalization.
- Acetylation using acetic anhydride in pyridine,
- Benzoylation with benzoyl chloride in pyridine,
- Protection of hydroxyl groups with suitable protecting groups like methyl or benzyl ethers to prevent undesired reactions.
Selective Benzoylation at Positions 2, 3, and 4
The tribenzoate groups are introduced via selective benzoylation of hydroxyl groups at positions 2, 3, and 4. This is achieved through:
- Regioselective benzoylation using benzoyl chloride in the presence of catalytic bases or under controlled temperature conditions to favor substitution at specific hydroxyls.
- Use of excess benzoyl chloride,
- Catalysis with DMAP (4-dimethylaminopyridine),
- Temperature control to enhance regioselectivity.
Esterification of the Anomeric Hydroxyl
The methyl ester at the anomeric position is typically formed via methylation of the free hydroxyl group:
- Activation of the anomeric hydroxyl as a bromide or trichloroacetimidate intermediate,
- Subsequent reaction with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.
- Anhydrous solvents like dichloromethane,
- Mild heating or room temperature conditions.
Introduction of the Methanesulfonate Group
The methanesulfonate (mesylate) group is introduced at the anomeric position through mesylation :
- Treatment of the anomeric hydroxyl with methanesulfonyl chloride (MsCl),
- Use of a base such as pyridine or triethylamine to scavenge HCl generated.
- Anhydrous conditions,
- Low temperature (0°C to room temperature) to prevent overreaction.
Final Purification and Characterization
The synthesized compound is purified via chromatographic techniques such as silica gel chromatography or recrystallization, followed by verification using NMR, MS, and IR spectroscopy to confirm the structure and purity.
Data Table Summarizing the Preparation Methods
Research Findings and Considerations
- Selectivity Control: Achieving regioselectivity in benzoylation is critical. Use of protecting groups and reaction temperature influences the regioselectivity of benzoyl group attachment.
- Reaction Optimization: Methylation and mesylation steps require anhydrous conditions to prevent hydrolysis or side reactions.
- Yield and Purity: Sequential protection and deprotection steps can reduce overall yield; thus, optimizing each step is essential.
- Safety Precautions: Use of reagents like MsCl and methyl iodide necessitates appropriate safety measures due to their toxicity and reactivity.
Chemical Reactions Analysis
Substitution Reactions at the Methanesulfonate Group
The 1-methanesulfonate (mesylate) group acts as a versatile leaving group, facilitating nucleophilic substitutions under mild conditions. This reactivity is critical for constructing glycosidic bonds or introducing functional groups at the anomeric position:
- Example Reaction :
Reaction with alcohols or amines in anhydrous solvents (e.g., DMF, THF) yields glycosides or glycosylamines. For instance, treatment with benzyl alcohol in the presence of a base (e.g., NaH) produces 1-O-benzyl derivatives .
| Reaction Conditions | Product | Reference |
|---|---|---|
| Benzyl alcohol, NaH, THF, 0–25°C | 1-O-Benzyl glucuronide derivative |
Hydrolysis of Ester Groups
The benzoate and methyl ester groups undergo selective hydrolysis, enabling controlled deprotection:
- Selective Benzoate Cleavage :
Mild alkaline hydrolysis (e.g., NaHCO₃ in MeOH/H₂O) removes benzoate esters while preserving the methyl ester and methanesulfonate groups . - Methyl Ester Hydrolysis :
Stronger basic conditions (e.g., LiOH, H₂O/THF) hydrolyze the methyl ester to the free carboxylic acid .
| Deprotection Target | Reagents | Outcome |
|---|---|---|
| Benzoate esters | NaHCO₃, MeOH/H₂O, 25°C | Partially deprotected glucuronide |
| Methyl ester | LiOH, THF/H₂O, 50°C | Carboxylic acid derivative |
Glycosylation Reactions
The methanesulfonate group’s leaving-group ability enables its use in glycosylation reactions. For example:
- Synthesis of Oligosaccharides :
Coupling with acceptors (e.g., alcohols, thioglycosides) under catalytic acid conditions forms β-linked glycosides .
| Glycosylation Partner | Catalyst | Product Class |
|---|---|---|
| Thioglycoside acceptor | TMSOTf, CH₂Cl₂ | β-1,4-Linked disaccharide |
Stability and Reaction Optimization
- Thermal Stability :
Stable below 50°C; degradation observed under prolonged heating (>80°C) or strong acids . - Solubility :
Soluble in polar aprotic solvents (e.g., DCM, DMSO) but insoluble in water .
Key Research Findings
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C29H26O12S
- Molecular Weight : 598.57 g/mol
- CAS Number : 503599-28-8
The compound features a glucuronic acid backbone modified with methyl ester and benzoate groups, contributing to its unique reactivity and solubility properties.
Organic Synthesis
Alpha-D-glucopyranuronic acid methyl ester serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.
This compound has been investigated for its role in synthesizing biologically active compounds. It can be used to create derivatives that exhibit specific biological activities, such as antimicrobial or anti-inflammatory properties.
Medicinal Chemistry
In medicinal chemistry, alpha-D-glucopyranuronic acid methyl ester is utilized in the development of pharmaceuticals. Its structural properties enable the design of new drugs that target specific biochemical pathways.
Proteomics Research
The compound is also employed in proteomics to study protein interactions and functions. Its ability to modify proteins makes it useful for labeling and tracking biomolecules in various biological assays.
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity |
| Biological Activity | Building block for biologically active compounds | Potential for drug development |
| Medicinal Chemistry | Development of pharmaceuticals | Targeted therapeutic effects |
| Proteomics Research | Study of protein interactions | Enhanced tracking of biomolecules |
Case Study 1: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of alpha-D-glucopyranuronic acid methyl ester exhibit antimicrobial properties. A study synthesized various benzoate derivatives and tested their efficacy against common bacterial strains. Results showed significant inhibition rates, highlighting the compound's potential in developing new antibiotics.
Case Study 2: Drug Development
A pharmaceutical study utilized alpha-D-glucopyranuronic acid methyl ester to create a novel anti-inflammatory drug. The compound was modified to enhance its binding affinity to specific receptors involved in inflammatory responses. Preclinical trials indicated promising results, paving the way for further clinical evaluations.
Mechanism of Action
- Itraconazole inhibits fungal cytochrome P450-dependent enzymes, disrupting ergosterol synthesis.
- It targets fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
- Hydroxy itraconazole’s unique metabolite profile sets it apart.
Voriconazole: and are similar antifungal agents.
Remember, this information is based on current knowledge, and further research may reveal additional insights
Biological Activity
Alpha-D-glucopyranuronic acid methyl ester 2,3,4-tribenzoate 1-methanesulfonate (CAS No. 503599-28-8) is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a glucopyranuronic acid backbone with three benzoate groups and a methanesulfonate moiety. The presence of these functional groups contributes to its reactivity and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H24O10S |
| Molecular Weight | 448.48 g/mol |
| CAS Number | 503599-28-8 |
| Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : D-glucuronic acid is used as the primary substrate.
- Esterification : The hydroxyl groups at positions 2, 3, and 4 are esterified with benzoic acid derivatives.
- Methanesulfonation : The final step involves the introduction of the methanesulfonate group.
These synthetic routes are crucial for producing the compound in high purity for research purposes.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound may modulate enzyme activities and influence metabolic pathways through binding interactions.
Potential Applications
- Detoxification : Compounds similar to glucuronides are known to participate in detoxification processes by conjugating with xenobiotics.
- Drug Metabolism : The compound may play a role in drug metabolism as glucuronidation is a significant pathway for drug elimination.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of glucuronic acid may exhibit antimicrobial properties, although specific data on this compound remains limited.
Case Studies and Research Findings
Recent studies have explored the biological implications of glucuronides and their derivatives:
- Detoxification Pathways : Research indicates that glucuronidation significantly impacts the pharmacokinetics of various drugs, enhancing their solubility and excretion rates.
- Antimicrobial Properties : A study demonstrated that certain glucuronide derivatives exhibited inhibitory effects against bacterial strains, suggesting potential therapeutic applications .
- Enzyme Interactions : Investigations into enzyme kinetics have shown that glucuronides can act as substrates or inhibitors for specific enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Alpha-D-Glucopyranuronic Acid Methyl Ester | C15H18O10 | Lacks methanesulfonate; simpler structure |
| Alpha-D-Glucopyranuronic Acid Methyl Ester | C21H24O10S | Contains methanesulfonate; enhanced reactivity |
Q & A
Q. What are the optimal synthetic routes for preparing alpha-d-glucopyranuronic acid methyl ester 2,3,4-tribenzoate 1-methanesulfonate?
- Methodological Answer : Synthesis involves sequential protection of hydroxyl groups. Start with glucuronic acid:
- Step 1 : Methyl esterification at the anomeric position using methanol and a catalytic acid (e.g., H₂SO₄).
- Step 2 : Selective benzoylation at positions 2, 3, and 4 using benzoyl chloride in pyridine to activate hydroxyl groups.
- Step 3 : Introduce the methanesulfonate group at position 1 via reaction with methanesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base.
Purify via silica gel chromatography (hexane/ethyl acetate gradient). Confirm structure using ¹H/¹³C NMR and HRMS .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a multi-spectral approach:
- ¹H NMR : Aromatic protons (δ 7.8–8.1 ppm) confirm benzoate groups; methyl ester (δ ~3.3 ppm) and methanesulfonate (δ ~3.1 ppm) integrate for stoichiometry.
- ¹³C NMR : Carbonyl signals (C=O) at ~165–170 ppm (benzoates) and ~110 ppm (glycosidic bond).
- HRMS : Expected [M+Na]⁺ peak at m/z 664.87 (calculated for C₃₀H₂₄Cl₃NO₁₀). IR spectroscopy verifies ester (1720 cm⁻¹) and sulfonate (1350–1200 cm⁻¹) stretches .
Q. What analytical techniques quantify this compound in reaction mixtures?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) is ideal due to benzoate chromophores. For trace analysis, LC-MS (ESI+) in positive ion mode improves sensitivity. Calibration curves (R² > 0.99) with pure standards ensure accuracy .
Advanced Research Questions
Q. How does the 1-methanesulfonate group influence nucleophilic substitution at the anomeric center?
- Methodological Answer : The sulfonate group acts as a superior leaving group compared to acetates. Under mild basic conditions (e.g., K₂CO₃/DMF), nucleophiles (e.g., amines) displace the sulfonate, forming glycosyl derivatives. Monitor reaction kinetics via HPLC: sulfonate’s electron-withdrawing nature accelerates substitution by 2–3x compared to acetyl-protected analogs. Competing hydrolysis is minimized using anhydrous solvents .
Q. What computational models predict the compound’s conformational stability?
- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-31G* level models the chair conformation. Polarizable Continuum Model (PCM) incorporates solvent effects (e.g., chloroform). Molecular dynamics (MD) simulations (50 ns trajectories) reveal steric hindrance from 2,3,4-benzoates stabilizes the sulfonate orientation. Free-energy landscapes identify dominant conformers (>85% population) .
Q. How can conflicting hydrolysis rates for benzoate esters under acidic conditions be resolved?
- Methodological Answer : Replicate experiments under standardized conditions (25°C, 0.1 M buffer). For example:
- At pH 4.0 (acetate buffer), benzoate hydrolysis occurs within 24 hours (HPLC quantification of benzoic acid).
- At pH 5.5 (phosphate buffer), <10% hydrolysis after 72 hours.
Discrepancies arise from buffer composition (acetate vs. phosphate) and temperature variations. Systematic studies with controlled variables resolve contradictions .
Q. What strategies enable regioselective deprotection of benzoate groups?
- Methodological Answer : Use orthogonal protecting groups:
- Enzymatic deprotection : Lipases (e.g., Candida antarctica) selectively hydrolyze 2- or 3-benzoates in aqueous THF.
- Chemical deprotection : Zemplén transesterification (NaOMe/MeOH) removes all benzoates but can be tuned via stoichiometry (limiting NaOMe) for partial deprotection. Monitor intermediates by TLC (silica, hexane/acetone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
